4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
Description
4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a sulfonamide derivative featuring a benzamide core substituted with an ethoxy group at the para position. The benzamide moiety is linked via a sulfamoyl bridge to a phenyl ring, which is further connected to a 5-ethyl-1,3,4-thiadiazole heterocycle. This compound belongs to a class of molecules known for their structural diversity and biological relevance, particularly in antimicrobial and anticancer applications . The ethyl group on the thiadiazole ring and the ethoxy substituent on the benzamide are critical for modulating lipophilicity and electronic properties, influencing both pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
4-ethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-17-21-22-19(28-17)23-29(25,26)16-11-7-14(8-12-16)20-18(24)13-5-9-15(10-6-13)27-4-2/h5-12H,3-4H2,1-2H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHUYQAVUIMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent to form 5-ethyl-1,3,4-thiadiazole.
Sulfamoylation: The thiadiazole derivative is then reacted with chlorosulfonic acid to introduce the sulfamoyl group.
Coupling with 4-Aminobenzamide: The sulfamoyl-thiadiazole intermediate is coupled with 4-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Ethoxylation: Finally, the ethoxy group is introduced by reacting the intermediate with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the thiadiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds, including 4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, exhibit significant antitumor properties. For instance, research has shown that certain benzamide derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.
- Mechanism of Action : The compound may act by interfering with cellular signaling pathways that are crucial for cancer cell survival and proliferation. This includes inhibiting kinases involved in cell cycle regulation and apoptosis.
- In Vitro Studies : In laboratory settings, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further development into therapeutic agents .
Antimicrobial Properties
The presence of the thiadiazole moiety in the compound structure suggests potential antimicrobial activity. Thiadiazole derivatives have been documented to exhibit antibacterial and antifungal properties.
- Research Findings : Studies have highlighted the efficacy of thiadiazole-based compounds against pathogens such as Mycobacterium tuberculosis, indicating a possible application in treating infectious diseases .
- Synergistic Effects : When used in combination with other antimicrobial agents, these compounds may enhance the overall effectiveness of treatment regimens.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various benzamide derivatives, including those containing thiadiazole rings. The findings revealed that certain modifications to the benzamide structure significantly enhanced their potency against tumor cells. The study utilized high-throughput screening methods to identify lead compounds for further development .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The results indicated that compounds similar to this compound exhibited promising activity against drug-resistant strains of bacteria. This highlights the compound's potential as a novel therapeutic agent in combating resistant infections .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The thiadiazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide and benzamide derivatives. Key analogues include:
Key Observations :
- Thiadiazole Modifications : The 5-ethyl group on the thiadiazole is conserved in many analogues, suggesting its role in stabilizing molecular interactions (e.g., with enzyme active sites) .
Physicochemical Properties
Melting points and synthetic yields of selected analogues:
Biological Activity
4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzamide core with an ethoxy group and a thiadiazole-containing sulfonamide linkage, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
| Synonyms | None specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or receptor binding sites. The presence of the thiadiazole ring enhances its potential to inhibit various biological pathways due to its structural properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values ranging from 3.58 to 15.36 μM against cancer cell lines while showing lower toxicity towards normal cells (IC50 values of 38.77–66.22 μM) .
Antimicrobial Activity
Compounds with thiadiazole structures have also been evaluated for their antimicrobial properties. Research indicates that such compounds exhibit significant antibacterial and antifungal activities through mechanisms that may involve disrupting microbial cell walls or interfering with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of similar benzamide derivatives has been reported in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting their utility in treating inflammatory diseases .
Study on Anticancer Efficacy
A study focused on synthesizing and evaluating the anticancer efficacy of related thiadiazole derivatives found that certain compounds exhibited potent inhibitory effects on BRAF and VEGFR-2 kinases. For example, compound 4f showed IC50 values comparable to established drugs like sorafenib . This highlights the potential of thiadiazole-based compounds in targeted cancer therapies.
Evaluation of Antimicrobial Properties
Another investigation assessed the antimicrobial activity of various thiadiazole derivatives against a range of pathogens. The results demonstrated that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide?
- Methodology : The synthesis typically involves three key steps:
Thiadiazole Core Formation : React 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to generate the sulfamoyl intermediate .
Benzamide Coupling : Introduce the 4-ethoxybenzamide moiety via nucleophilic acyl substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Intermediates : 5-ethyl-1,3,4-thiadiazol-2-sulfonamide and 4-ethoxybenzoyl chloride are critical precursors .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and sulfonamide NH (δ 10.2 ppm) .
- HPLC : Assess purity (>98% via reverse-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : Verify molecular ion peak at m/z 480.6 (calculated for C₂₃H₂₀N₄O₄S₂) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against S. aureus (MIC) and C. albicans (IC₅₀) .
- Enzyme Inhibition : Test against carbonic anhydrase or dihydrofolate reductase via UV-Vis kinetic assays (λ = 340 nm) .
Advanced Research Questions
Q. How does the 5-ethyl substituent on the thiadiazole ring influence bioactivity compared to methyl or phenyl analogs?
- Structure-Activity Relationship (SAR) :
- The ethyl group enhances lipophilicity (logP = 2.8 vs. 2.1 for methyl), improving membrane permeability in Gram-negative bacteria .
- In enzyme inhibition, ethyl substitution reduces steric hindrance compared to phenyl, allowing tighter binding to hydrophobic enzyme pockets (e.g., Ki = 12 nM vs. 45 nM for phenyl) .
- Methodology : Compare IC₅₀ values of analogs in enzyme assays and correlate with computational docking (AutoDock Vina) .
Q. What strategies optimize reaction yields during sulfamoyl intermediate synthesis?
- Reaction Optimization :
- Temperature Control : Maintain 0–5°C during sulfonation to minimize byproducts .
- Catalysis : Add pyridine (10 mol%) to neutralize HCl and accelerate sulfonamide bond formation .
- Yield Improvement : Scale-up via flow chemistry (residence time: 30 min, 85% yield vs. 68% batch) .
Q. How can contradictory data on antimicrobial efficacy across studies be resolved?
- Troubleshooting :
- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) .
- Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm disruption, which may explain discrepancies in MIC values .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets .
Methodological Recommendations
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
- Advanced Characterization : Use X-ray crystallography to resolve 3D conformation and inform SAR .
- In Vivo Studies : Prioritize compounds with logP < 3 and >80% plasma stability (rat liver microsomes) for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
